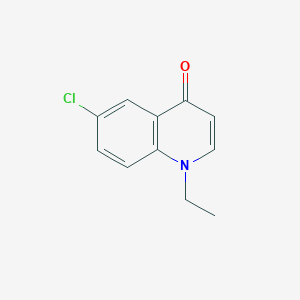
6-Chloro-1-ethylquinolin-4(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Chloro-1-ethylquinolin-4(1H)-one is a heterocyclic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological activities and are often used in medicinal chemistry. The presence of a chlorine atom at the 6th position and an ethyl group at the 1st position of the quinoline ring imparts unique chemical properties to this compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-1-ethylquinolin-4(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds. The reaction conditions often include acidic or basic catalysts and elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to efficient and scalable production.
Analyse Chemischer Reaktionen
Types of Reactions
6-Chloro-1-ethylquinolin-4(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: The chlorine atom at the 6th position can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions typically require a base, such as sodium hydroxide or potassium carbonate, to facilitate the reaction.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
6-Chloro-1-ethylquinolin-4(1H)-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in the development of new pharmaceuticals.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
Wirkmechanismus
The mechanism of action of 6-Chloro-1-ethylquinolin-4(1H)-one involves its interaction with specific molecular targets. The chlorine atom and the ethyl group enhance its binding affinity to certain enzymes or receptors. The compound may inhibit enzyme activity or interfere with cellular processes, leading to its observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Chloroquinolin-4(1H)-one: Lacks the ethyl group at the 1st position.
1-Ethylquinolin-4(1H)-one: Lacks the chlorine atom at the 6th position.
Quinolin-4(1H)-one: Lacks both the chlorine atom and the ethyl group.
Uniqueness
6-Chloro-1-ethylquinolin-4(1H)-one is unique due to the combined presence of the chlorine atom and the ethyl group, which imparts distinct chemical and biological properties
Eigenschaften
Molekularformel |
C11H10ClNO |
|---|---|
Molekulargewicht |
207.65 g/mol |
IUPAC-Name |
6-chloro-1-ethylquinolin-4-one |
InChI |
InChI=1S/C11H10ClNO/c1-2-13-6-5-11(14)9-7-8(12)3-4-10(9)13/h3-7H,2H2,1H3 |
InChI-Schlüssel |
MMDOANXBGWBHNH-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1C=CC(=O)C2=C1C=CC(=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Phenyl-1,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B11894233.png)
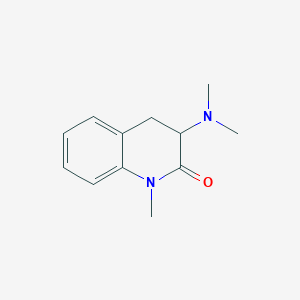


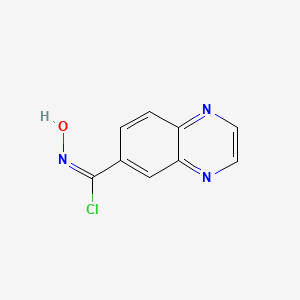
![4-Chloro-6-cyclopropyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B11894263.png)

![(NZ)-N-[[2-fluoro-6-(trifluoromethyl)phenyl]methylidene]hydroxylamine](/img/structure/B11894266.png)
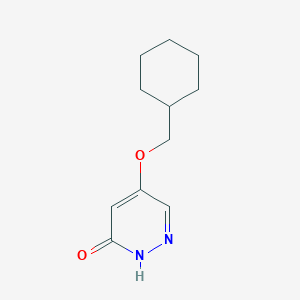

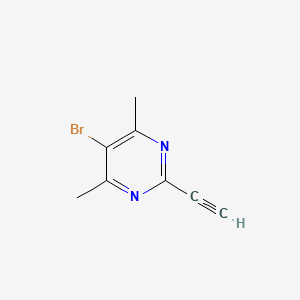

![7-Chloro-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole](/img/structure/B11894289.png)
![Methyl 4-[(2S)-pyrrolidin-2-YL]benzoate](/img/structure/B11894294.png)
